molecular formula C14H23NO4 B14776898 2-[Carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid

2-[Carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid

Cat. No.: B14776898
M. Wt: 269.34 g/mol
InChI Key: WGDFPVCXQIKGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a bicyclo[3.1.1]heptane ring system, which is further substituted with a carboxymethyl group and an aminoacetic acid moiety. The molecular formula of this compound is C14H23NO4, and it has a molecular weight of 269.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid typically involves the following steps:

    Formation of the bicyclo[3.1.1]heptane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the carboxymethyl group: This step involves the carboxylation of the bicyclic ring system using carbon dioxide under high pressure and temperature.

    Aminoacetic acid substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[Carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as halides or alkoxides can replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

2-[Carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[Carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid is unique due to the presence of both carboxymethyl and aminoacetic acid groups on the bicyclic ring system. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-[carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid

InChI

InChI=1S/C14H23NO4/c1-8-10-4-9(14(10,2)3)5-11(8)15(6-12(16)17)7-13(18)19/h8-11H,4-7H2,1-3H3,(H,16,17)(H,18,19)

InChI Key

WGDFPVCXQIKGKL-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C2(C)C)CC1N(CC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.